Boc-Asp-OH
Description
Significance of Boc-Asp-OH as a Protected Amino Acid Derivative in Synthetic Methodologies
This compound is a protected form of the amino acid L-aspartic acid, where the alpha-amino group is masked by a tert-butoxycarbonyl (Boc) group. ambeed.comorganic-chemistry.org This protection is fundamental in peptide synthesis, a process that involves the sequential coupling of amino acids to form a peptide chain. nih.gov Without such protection, the reactive amino group of one amino acid could undesirably react with the carboxyl group of another, leading to a mixture of products and preventing the controlled, stepwise assembly of the desired peptide sequence. wikipedia.orgbibliomed.org
The Boc protecting group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), namely the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. wikipedia.orgiris-biotech.de In this approach, the Boc group provides temporary protection for the N-terminus and is selectively removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov This allows for the subsequent coupling of the next Nα-protected amino acid in the sequence. nih.gov
Furthermore, the side chain of aspartic acid contains a carboxylic acid group that must also be protected to prevent unwanted side reactions. nih.gov This is typically achieved by forming an ester, such as a benzyl (B1604629) (Bzl) or cyclohexyl (cHx) ester. peptide.compeptide.com The choice of this side-chain protecting group is critical as it must remain stable during the repeated acidolytic cleavage of the Nα-Boc group but be removable at the final stage of the synthesis, often with a strong acid like hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov
The strategic use of this compound and its side-chain protected variants allows chemists to meticulously construct complex peptides with high precision, which are invaluable tools in biochemical research, drug development, and material science. smolecule.comchemimpex.com
Historical Context and Evolution of Protecting Group Strategies for Aspartic Acid in Peptide Synthesis Research
The concept of protecting reactive functional groups was a revolutionary step in chemical synthesis. The first reversible Nα-protecting group for peptide synthesis, the carbobenzoxy (Cbz) group, was introduced by Bergmann and Zervas in 1932. nih.gov However, it was the pioneering work of R. Bruce Merrifield in the early 1960s on solid-phase peptide synthesis (SPPS) that truly transformed the field. nih.govnih.gov Merrifield's strategy initially utilized the Cbz group but later adopted the t-butyloxycarbonyl (Boc) group for Nα-protection due to its convenient removal with moderate acid. nih.gov
The Boc/Bzl strategy became the dominant method for SPPS for many years. iris-biotech.de For aspartic acid, this meant using Nα-Boc protection in conjunction with a side-chain benzyl ester (Boc-Asp(OBzl)-OH). peptide.compeptide.com While effective, this combination was not without its challenges. One significant side reaction is the formation of aspartimide, where the backbone amide nitrogen attacks the side-chain ester, leading to a cyclic imide. peptide.comresearchgate.netnih.gov This can result in the formation of undesired β-peptides and racemization. peptide.comnih.gov
To address the issue of aspartimide formation, researchers developed alternative side-chain protecting groups for aspartic acid. The use of more sterically bulky esters, such as the cyclohexyl (OcHx) ester, was found to significantly reduce the incidence of this side reaction. peptide.comsigmaaldrich.com The development of the fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino in the 1970s offered a milder, orthogonal protection strategy. nih.gov The Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile side-chain protection, such as the tert-butyl (tBu) ester for aspartic acid (Fmoc-Asp(OtBu)-OH). nih.goviris-biotech.de
The evolution of protecting group strategies for aspartic acid reflects a continuous drive for greater efficiency, purity, and the ability to synthesize increasingly complex and challenging peptide sequences.
Current Research Trends and Challenges in the Utilization of this compound
While the Fmoc/tBu strategy is now more commonly used in many research settings, the Boc/Bzl strategy, and therefore this compound, remains highly relevant, particularly for the synthesis of certain complex peptides and in large-scale industrial production. iris-biotech.deacs.org One of the advantages of the Boc-based strategy is its potential to reduce peptide aggregation during synthesis, which can be a significant issue with "difficult sequences". frontiersin.orgrsc.org
Current research continues to explore ways to mitigate the challenges associated with this compound. A primary focus remains the prevention of aspartimide formation. researchgate.net This includes the investigation of novel, sterically hindered side-chain protecting groups and the optimization of reaction conditions, such as using in situ neutralization protocols during coupling steps. peptide.comfrontiersin.orgbiotage.com
Another area of research is the development of more environmentally friendly or "green" peptide synthesis methods. acs.org This involves exploring alternative solvents to replace traditional, more toxic ones and developing more atom-efficient reagents. acs.org The solubility of protected amino acids, including this compound derivatives, in these newer solvent systems is a key consideration. nih.gov
Furthermore, the synthesis of peptides containing modifications or unnatural amino acids continues to be a vibrant area of research. wikipedia.org The orthogonality of the Boc group allows for selective deprotection and modification at various stages of the synthesis, enabling the creation of novel peptide structures with unique properties. organic-chemistry.org
Despite the advances in peptide synthesis, challenges remain. The synthesis of long or hydrophobic peptides can still be problematic due to issues like aggregation and poor solubility. frontiersin.org The complete suppression of side reactions, especially aspartimide formation, without compromising yield is an ongoing goal. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286262 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-67-5 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Boc Asp Oh and Its Derivatives
N-α-Protection Strategies and Mechanisms for Aspartic Acid
The introduction of the tert-butoxycarbonyl (Boc) group onto the α-amino group of aspartic acid is a critical step in its preparation for peptide synthesis and other applications. ambeed.comchemicalbook.comsigmaaldrich.com The Boc group is favored for its stability under a range of conditions and its facile removal under acidic conditions. rsc.orgwikipedia.org
tert-Butoxycarbonylation with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640), is the most common reagent for the N-tert-butoxycarbonylation of amines, including amino acids. wikipedia.orgjk-sci.com The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. jk-sci.com This process can be performed under various conditions to achieve the desired N-α-protected aspartic acid.
The tert-butoxycarbonylation of aspartic acid can be effectively carried out in both aqueous and anhydrous environments. organic-chemistry.org In aqueous media, the reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534). wikipedia.orggoogle.com A biphasic system, for instance, using chloroform (B151607) and aqueous sodium bicarbonate, can also be employed. wikipedia.org Anhydrous conditions, often utilizing solvents like tetrahydrofuran (B95107) (THF) or acetonitrile, are also widely used. wikipedia.orgjk-sci.com The choice between aqueous and anhydrous conditions often depends on the solubility of the starting materials and the desired workup procedure. For instance, a method using acetone (B3395972) and water as solvents in the presence of triethylamine has been reported to provide high yields and a simple, pollution-free operation. google.com
Several catalytic systems have been developed to enhance the efficiency and selectivity of the N-tert-butoxycarbonylation reaction. These catalysts often work by activating the Boc₂O reagent, making it more susceptible to nucleophilic attack.
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective catalyst for acylation reactions, including the introduction of the Boc group. rsc.orgwikipedia.orgresearchgate.net It can be used in stoichiometric amounts or, more commonly, in catalytic quantities (e.g., 10%) in conjunction with a base. rsc.org The mechanism involves the formation of a more reactive N-acylpyridinium intermediate.
Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role is believed to involve the electrophilic activation of Boc₂O through hydrogen bonding. organic-chemistry.org
Hexafluoroisopropanol (HFIP): HFIP can serve as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of amines. organic-chemistry.org This method is notable for its simplicity and the recyclability of the catalyst. organic-chemistry.org
Perchloric Acid Adsorbed on Silica-Gel (HClO₄–SiO₂): This solid-supported acid has been reported as a highly efficient, reusable, and inexpensive catalyst for chemoselective N-tert-butoxycarbonylation under solvent-free conditions at room temperature. organic-chemistry.org
| Catalyst/Condition | Key Features |
| DMAP | Highly effective acylation catalyst, can be used in catalytic amounts. rsc.orgwikipedia.orgresearchgate.net |
| Ionic Liquids | Excellent chemoselectivity, electrophilic activation of Boc₂O. organic-chemistry.org |
| HFIP | Acts as both solvent and catalyst, readily recyclable. organic-chemistry.org |
| HClO₄–SiO₂ | Efficient, reusable, inexpensive, solvent-free conditions. organic-chemistry.org |
| Yttria-Zirconia | Heterogeneous catalyst, applicable to a wide range of amines. semanticscholar.org |
| Iodine | Efficient and practical for various amines under solvent-free conditions. organic-chemistry.org |
Aqueous and Anhydrous Conditions
Alternative Protecting Group Introduction
While Boc₂O is the most prevalent reagent, other compounds can also be used to introduce the Boc protecting group. organic-chemistry.org These include active esters and other derivatives like N-(tert-butoxycarbonyloxy)amine (Boc-ONH₂) and tert-butyl azidoformate (Boc-N₃). organic-chemistry.orggoogle.com These reagents may be employed in specific situations where Boc₂O might lead to side reactions or be otherwise unsuitable.
1 Benzyl (B1604629) Ester (OBzl) Protection
Boc-Asp(OBzl)-OH is a commonly utilized derivative in Boc-based solid-phase peptide synthesis (SPPS). peptide.com The benzyl ester provides robust protection for the β-carboxyl group of the aspartic acid residue.
1 Hydrogenolysis for Deprotection
In solution-phase synthesis, the benzyl (Bzl) protecting group can be selectively removed through hydrogenolysis. peptide.com This method typically involves catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). This process is advantageous as it offers mild conditions for deprotection, leaving other protecting groups like Boc intact.
2 Stability in Boc Chemistry Cleavage Reagents (HF, TFMSA, TMSOTf)
During the final cleavage step in Boc SPPS, strong acids are employed to deprotect the side chains and cleave the peptide from the resin support. The benzyl ester of Boc-Asp(OBzl)-OH is labile to these strong acid conditions. Reagents such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) effectively remove the benzyl group. peptide.com However, the use of such strong acids requires specialized equipment and careful handling due to their corrosive and toxic nature. peptide.comucl.ac.uk The choice of cleavage cocktail can also influence the efficiency of deprotection and the potential for side reactions.
2 tert-Butyl Ester (OtBu) Protection and its Role in Peptide Synthesis
The tert-butyl (tBu) ester is another widely used protecting group for the side chain of aspartic acid, forming Boc-Asp(OtBu)-OH. peptide.comiris-biotech.de This protecting group is particularly valuable in Fmoc-based SPPS due to its acid lability, which contrasts with the base-labile Fmoc group, allowing for orthogonal protection strategies. iris-biotech.de
The tert-butyl group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). google.com In the context of Boc-SPPS, the OtBu group is stable to the milder acidic conditions used for the removal of the N-α-Boc group but is removed during the final strong acid cleavage (e.g., with HF). bzchemicals.com The use of Boc-Asp(OtBu)-OH is critical in the synthesis of complex peptides, including those with post-translational modifications.
| Derivative | Protecting Group | Key Features | Deprotection Conditions |
| Boc-Asp(OBzl)-OH | Benzyl (Bzl) | Common in Boc-SPPS. | Hydrogenolysis (H₂/Pd-C) in solution phase; Strong acids (HF, TFMSA, TMSOTf) in solid phase. peptide.com |
| Boc-Asp(OtBu)-OH | tert-Butyl (tBu) | Widely used in Fmoc-SPPS for orthogonality. | Trifluoroacetic acid (TFA). google.com |
3 Allyl Ester (OAll) Protection
Boc-Asp(OAll)-OH utilizes an allyl ester to protect the side-chain carboxyl group. smolecule.com The allyl group is a key component of orthogonal protection schemes because it can be removed under very specific and mild conditions, leaving acid- and base-labile protecting groups unaffected. smolecule.com
Deprotection of the allyl ester is typically achieved through palladium(0)-catalyzed allylic transfer. smolecule.comrsc.org A common reagent system for this is tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger, such as phenylsilane. rsc.org This unique deprotection method allows for selective side-chain manipulation while the peptide is still attached to the solid support, enabling the synthesis of cyclic peptides or the introduction of specific modifications. smolecule.com
4 Cyclohexyl Ester (OcHx) Protection
The cyclohexyl (cHx) ester, as seen in Boc-Asp(OcHx)-OH, offers a more sterically hindered protecting group. sigmaaldrich.compeptide.com This increased bulk can be advantageous in minimizing aspartimide formation, a common side reaction in peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-His motifs. sigmaaldrich.com Aspartimide formation leads to a mixture of α- and β-linked peptides, complicating purification and reducing the yield of the desired product.
The cyclohexyl ester is stable under the standard conditions of Boc-SPPS but is cleaved during the final strong acid treatment with reagents like HF. Its ability to suppress a significant side reaction makes it a preferred choice for the synthesis of long or otherwise problematic peptide sequences. sigmaaldrich.com
5 Methyl Ester (OMe) Protection
The methyl ester (OMe) is a simple and small protecting group for the aspartic acid side chain, resulting in the compound Boc-Asp(OMe)-OH. sigmaaldrich.compeptide.com It is primarily used in solution-phase peptide synthesis. lookchem.com
Deprotection of the methyl ester is typically achieved by saponification, which involves treatment with a base such as sodium hydroxide in a water/methanol mixture. This method is not compatible with standard solid-phase techniques where the peptide is attached to the resin via an ester linkage that would also be cleaved by the base. Therefore, its application is generally limited to specific strategies in solution-phase synthesis or for the preparation of peptide fragments. vulcanchem.com
6 Orthogonal Protecting Group Strategies with Boc-Asp-OH
Orthogonal protection strategies are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. organic-chemistry.orgresearchgate.net This enables the synthesis of highly complex peptides with features such as cyclization, branching, and site-specific modifications. sigmaaldrich.com
This compound derivatives are central to many of these strategies. For example, in a Boc-based synthesis, the side chain of an aspartic acid residue can be protected with a group that is not removed by the TFA used for N-α-Boc deprotection, but that can be selectively cleaved on-resin. A classic example is the use of Boc-Asp(OFm)-OH, where the 9-fluorenylmethyl (Fm) ester is base-labile (removable with piperidine), in contrast to the acid-labile Boc group. bzchemicals.com
Similarly, the combination of Boc for N-terminal protection with side-chain protecting groups like allyl (removable by Pd(0)) or other specially designed groups allows for multiple, independent deprotection steps on the same peptide scaffold. smolecule.comsigmaaldrich.com This level of control is essential for building complex peptide architectures and for the development of peptide-based therapeutics and research tools. sigmaaldrich.com
| Derivative | Side-Chain Protection | Deprotection Method | Key Application |
| Boc-Asp(OAll)-OH | Allyl (OAll) | Pd(0) catalyzed transfer smolecule.comrsc.org | Orthogonal synthesis, on-resin cyclization smolecule.com |
| Boc-Asp(OcHx)-OH | Cyclohexyl (OcHx) | Strong acid (e.g., HF) | Minimizing aspartimide formation sigmaaldrich.com |
| Boc-Asp(OMe)-OH | Methyl (OMe) | Saponification (base hydrolysis) vulcanchem.com | Solution-phase synthesis lookchem.com |
| Boc-Asp(OFm)-OH | 9-Fluorenylmethyl (Fm) | Base (e.g., piperidine) bzchemicals.com | Orthogonal synthesis with acid-labile groups |
Hydrogenolysis for Deprotection
Methyl Ester (OMe) Protection
Thermal Reactions and Polymerization of this compound Derivatives
The thermal behavior of this compound and its derivatives presents an alternative, solvent-free method for the synthesis of polypeptides. This approach leverages the thermal lability of the Boc protecting group.
When N-t-butyloxycarbonyl-aspartic acid (this compound) is heated above its melting point, it undergoes a series of reactions that lead to the formation of polypeptides. researchgate.net The t-butyloxycarbonyl (Boc) group, which is sensitive to acid, is cleaved at elevated temperatures. researchgate.netasianpubs.org This deprotection exposes the free amino group, which can then react with the carboxylic acid groups of other deprotected aspartic acid molecules to form peptide bonds. isc.ac
Studies have shown that heating this compound or its anhydride results in the formation of polyaspartic acid. researchgate.net Similarly, N-t-butyloxycarbonyl peptides with a C-terminal aspartic acid residue, such as Boc-Gly-L-Asp, can also be thermally polymerized. researchgate.netresearchgate.net These reactions are typically carried out at temperatures ranging from 110 to 170°C for several hours, and can yield polypeptides with average molecular weights reaching up to 7800 Da. researchgate.netresearchgate.net This thermal synthesis method is advantageous as it avoids the need for large volumes of solvents and can have a shorter reaction time compared to traditional solution-phase or solid-phase peptide synthesis. researchgate.net
The table below summarizes the thermal polymerization of various this compound derivatives.
| Starting Material | Reaction Condition | Product | Average Molecular Weight |
| This compound | Heating without solvent | Polyaspartic acid | Not specified |
| Anhydride of this compound | Heating above melting point | Polypeptide researchgate.net | Not specified |
| Boc-Gly-L-Asp-OH | Heating at 110-170°C | Polypeptide | Up to 7800 Da researchgate.netresearchgate.net |
| Boc-Ala-L-Asp-OH | Heating at 110-170°C | Polypeptide | Up to 7800 Da researchgate.net |
| Boc-Val-L-Asp-OH | Heating at 110-170°C | Polypeptide | Up to 7800 Da researchgate.net |
| Boc-Gly-Gly-L-Asp-OH | Heating at 110-170°C | Polypeptide | Up to 7800 Da researchgate.net |
The thermal polymerization of this compound is believed to proceed through a multi-step mechanism. The initial step is the thermal deprotection of the Boc group, which releases isobutylene (B52900) and carbon dioxide, generating a free amino group. isc.ac
Following deprotection, the two carboxylic acid groups of the aspartic acid residue play a crucial role. researchgate.net It is proposed that these carboxyl groups can form an anhydride intermediate. researchgate.netasianpubs.org This anhydride is a highly reactive species. The newly formed free amino group of another deprotected aspartic acid molecule can then act as a nucleophile, attacking the anhydride to form a peptide bond. researchgate.net This process of anhydride formation and subsequent aminolysis can repeat, leading to the growth of the polypeptide chain.
Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), coupled with mass spectrometry to analyze evolved gases, have been used to elucidate this pathway. researchmap.jp During the heating of Boc-Gly-L-Asp, the evolution of 2-butene, carbon dioxide, and water has been observed, consistent with the decomposition of the Boc group and subsequent dehydration to form peptide bonds. researchmap.jp The detection of water at different temperatures suggests that both peptide bond formation and subsequent imide formation may occur. researchmap.jp
The proposed mechanism can be summarized as follows:
Thermal Deprotection: this compound → Aspartic Acid + Isobutylene + CO₂ isc.ac
Anhydride Formation: The two carboxyl groups of an aspartic acid molecule dehydrate to form an internal anhydride. researchgate.netasianpubs.org
Peptide Bond Formation: The free amino group of another aspartic acid molecule attacks the anhydride, opening the ring and forming a peptide bond. researchgate.net
This process continues, resulting in the formation of polyaspartic acid.
Applications of Boc Asp Oh in Peptide and Protein Chemistry Research
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. Boc-Asp-OH plays a vital role in this process by providing a protected aspartic acid residue that can be incorporated into the peptide sequence in a controlled manner. The Boc group on the α-amino nitrogen prevents unwanted reactions during coupling steps, and the side-chain protection prevents branching or other modifications involving the β-carboxylic acid.
Boc-SPPS Methodology and its Advantages
The Boc-SPPS methodology utilizes acid-labile protecting groups, with the Boc group on the N-terminus of each amino acid being removed by treatment with an acid, typically trifluoroacetic acid (TFA), in each synthesis cycle. chempep.compeptide.comamericanpeptidesociety.org Side-chain protecting groups, often benzyl-based, are more acid-stable and are removed during the final cleavage of the peptide from the resin using a stronger acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.comnih.govpeptide.comcapes.gov.br
While the Fmoc-SPPS strategy is more commonly used due to its milder deprotection conditions, Boc-SPPS offers certain advantages. It is often favored for synthesizing long or difficult peptide sequences and peptides that are sensitive to basic conditions used in Fmoc deprotection. nih.govpeptide.com Boc-SPPS can also be used to produce C-terminal thioesters, which are useful for native chemical ligation. nih.gov
Coupling Reactions and Reagent Compatibility
In Boc-SPPS, after the Boc group is removed from the N-terminus of the resin-bound peptide, the free amine is coupled with the activated carboxylic acid of the next Boc-protected amino acid, such as this compound. peptide.com Standard coupling protocols employ activating reagents such as DCC/HOBt, HBTU, or TBTU to form an amide bond between the activated amino acid and the peptide chain. chempep.com
The choice of coupling reagents and conditions is crucial to ensure efficient coupling and minimize side reactions, including racemization of the activated amino acid. Boc-protected amino acids are generally compatible with a range of coupling reagents used in SPPS.
Minimizing Side Reactions in Boc-SPPS
Despite its utility, Boc-SPPS can be susceptible to side reactions that can reduce the yield and purity of the final peptide. Strategies to minimize these side reactions are essential for successful peptide synthesis.
Aspartimide Formation Prevention and Mitigation Strategies
Aspartimide formation is a significant side reaction that can occur during peptide synthesis, particularly in sequences containing aspartic acid followed by small, flexible residues like glycine, alanine, or serine. chempep.compeptide.com This intramolecular cyclization involves the nucleophilic attack of the peptide backbone nitrogen on the β-carboxylic acid of aspartic acid, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.deethz.chresearchgate.net This can lead to peptide chain truncation, rearrangement, and epimerization at the aspartic acid residue. iris-biotech.deethz.chresearchgate.net
In Boc-SPPS, aspartimide formation can occur during both the repetitive TFA deprotection steps and the final acidolytic cleavage. iris-biotech.de However, the extent of this side reaction can be reduced in Boc-SPPS compared to Fmoc-SPPS because the α-amino group is protonated after TFA deprotection, making it less nucleophilic. chempep.com
Strategies to prevent and mitigate aspartimide formation involving aspartic acid residues like those introduced via this compound include:
Using Bulky Side-Chain Protecting Groups: Employing bulky esters, such as the cyclohexyl (OcHx) ester used in Boc-Asp(OcHx)-OH, on the β-carboxylic acid of aspartic acid can sterically hinder the intramolecular cyclization. sigmaaldrich.compeptide.comethz.ch While bulky groups can be effective, very large or rigid groups may sometimes lead to coupling efficiency issues. ethz.ch
Optimized Deprotection and Cleavage Conditions: Careful control of reaction time, temperature, and acid concentration during Boc removal and final cleavage can help minimize aspartimide formation. Cleavage at lower temperatures (e.g., 0-5 °C) is recommended for peptides containing Asp(OBzl) or Asp(OcHx). sigmaaldrich.com
Using Additives and Scavengers: While primarily used to prevent alkylation, some additives in cleavage cocktails might have a secondary effect on reducing aspartimide formation.
Backbone Amide Protection: Protecting the amide nitrogen involved in the cyclization can prevent aspartimide formation. This strategy has proven effective. researchgate.net
Using Dipeptide Building Blocks: For highly susceptible sequences like Asp-Gly, incorporating a pre-formed dipeptide with appropriate protection can circumvent the issue. biotage.com
Prevention of Alkylation by Carbenium Ions during Cleavage
The acidolytic cleavage conditions used in Boc-SPPS, particularly with strong acids like HF or TFA, can generate highly reactive carbenium ions from the cleavage of side-chain protecting groups (e.g., benzyl (B1604629) cations) or the Boc group (tert-butyl cations). chempep.compeptide.comnih.gov These electrophilic species can alkylate sensitive amino acid residues in the peptide chain, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to unwanted modifications and reduced product purity. chempep.compeptide.comnih.govacs.org
To prevent alkylation by carbenium ions, scavengers are included in the cleavage mixture. These scavengers are highly reactive nucleophiles that preferentially react with the carbenium ions, thereby protecting the peptide chain from alkylation. chempep.compeptide.comnih.govacs.org Common scavengers used in Boc-SPPS cleavage include:
Anisole: Widely used in HF cleavage, often in a 9:1 ratio with HF. chempep.comsigmaaldrich.com It helps prevent alkylation of tryptophan by t-butyl and benzyl cations. sigmaaldrich.com
Dimethyl sulfide (B99878) (DMS) and p-Thiocresol: Recommended, especially in combination with anisole, to prevent alkylation of methionine and cysteine. chempep.comsigmaaldrich.com
Triisopropylsilane (TIS): Used as a scavenger for cations, particularly in TFA-based cleavage cocktails. researchgate.net
Other thiols and sulfides: Various sulfur-containing compounds are effective scavengers. chempep.comsigmaaldrich.com
The specific cocktail of scavengers is chosen based on the amino acid composition of the peptide and the type of protecting groups used. sigmaaldrich.comsigmaaldrich.com
Cleavage Procedures and Deprotection Strategies
The final step in Boc-SPPS involves cleaving the peptide from the solid support and removing all remaining acid-labile side-chain protecting groups. This is typically achieved through acidolytic treatment.
The most common and effective reagent for cleavage in Boc-SPPS is anhydrous hydrogen fluoride (HF). nih.govcapes.gov.br HF efficiently removes most benzyl-based side-chain protecting groups and cleaves the peptide from the resin, often through an SN1 mechanism that generates carbenium ions requiring scavenging. nih.gov HF cleavage is usually performed at low temperatures (0-5 °C) for a specific duration, depending on the peptide sequence and protecting groups. chempep.comsigmaaldrich.com Specialized HF cleavage protocols, such as the low-high HF procedure, have been developed to minimize side reactions like alkylation and aspartimide formation. sigmaaldrich.comsigmaaldrich.com
Alternatives to HF cleavage, such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in TFA, can also be used, particularly with certain resins like MBHA resin. chempep.comcapes.gov.brsigmaaldrich.com These reagents are less corrosive than HF but still require careful handling and the use of scavengers. sigmaaldrich.com
The Boc group on the N-terminus is removed in each cycle using milder acid conditions, typically 50% TFA in dichloromethane (B109758) (DCM), prior to the coupling of the next amino acid. chempep.compeptide.compeptide.com This selective deprotection is possible because the side-chain protecting groups are designed to be more resistant to these conditions.
The choice of cleavage and deprotection strategy is dependent on the resin used, the peptide sequence, and the specific side-chain protecting groups employed to ensure efficient removal of protecting groups and cleavage from the resin while minimizing degradation and side reactions. sigmaaldrich.com
Anhydrous HF Cleavage
In Boc-based solid-phase peptide synthesis (SPPS), anhydrous hydrogen fluoride (HF) is a widely used reagent for the simultaneous cleavage of the synthesized peptide from the solid support and the removal of acid-labile side-chain protecting groups, including those on aspartic acid residues when protected as benzyl, cyclohexyl, or tert-butyl esters. peptide.comsigmaaldrich.comsigmaaldrich.compeptide.comresearchgate.netcapes.gov.br This method is considered versatile and effective for cleaving a wide variety of peptides from Boc-based resins. sigmaaldrich.comsigmaaldrich.com The process typically involves mixing the peptide-resin with anhydrous HF, often in the presence of scavengers to minimize side reactions. peptide.comresearchgate.net
Alternatives to HF (TFMSA, TMSOTf)
While anhydrous HF is effective, its highly toxic and corrosive nature necessitates specialized HF-resistant equipment and fume hoods, posing practical challenges. sigmaaldrich.compeptide.comcapes.gov.br As alternatives, other strong acids such as trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be employed for cleaving peptides from Boc-based resins. sigmaaldrich.compeptide.comcapes.gov.br These reagents offer the advantage of not requiring specialized HF apparatus. sigmaaldrich.compeptide.com However, it is important to note that TFMSA and TMSOTf are also extremely corrosive and require careful handling. sigmaaldrich.com Additionally, these alternatives may cause serious side reactions with certain peptides or may not efficiently remove all types of side-chain protecting groups, potentially requiring multiple deprotection steps. sigmaaldrich.compeptide.comcapes.gov.brpeptide.com For instance, TFMSA may not efficiently remove the cyclohexyl ester (OcHx) protecting group from aspartic acid. peptide.com TMSOTf cleavage is reported to produce fewer side reactions and less hygroscopic products compared to TFMSA cleavage, although it may not quantitatively reduce methionine sulfoxide (B87167) to methionine and does not deprotect certain groups like Cys(Acm) or Arg(NO2). sigmaaldrich.compeptide.com
Here is a comparison of cleavage reagents:
| Cleavage Reagent | Advantages | Disadvantages | Aspartic Acid Side-Chain Deprotection |
| Anhydrous HF | Versatile, effective for various peptides. sigmaaldrich.comsigmaaldrich.com | Highly toxic, corrosive, requires special equipment. sigmaaldrich.compeptide.comcapes.gov.br | Removes Bzl, OcHx, OtBu esters. peptide.com |
| TFMSA | Does not require HF apparatus. sigmaaldrich.compeptide.com | Extremely corrosive, potential for side reactions, may not remove all groups efficiently (e.g., OcHx). sigmaaldrich.compeptide.comcapes.gov.br | Removes Bzl ester. peptide.com May not efficiently remove OcHx. peptide.com |
| TMSOTf | Does not require HF apparatus, fewer side reactions than TFMSA, less hygroscopic products. sigmaaldrich.compeptide.com | Extremely corrosive, does not deprotect certain groups (e.g., Cys(Acm), Arg(NO2)), may not fully reduce Met(O). sigmaaldrich.compeptide.compeptide.com | Removes Bzl ester. peptide.com |
Applications in Solution-Phase Peptide Synthesis
While Boc chemistry is widely associated with solid-phase peptide synthesis (SPPS), Boc-protected amino acids, including this compound and its derivatives, also find applications in solution-phase peptide synthesis (LPPS). rsc.org Solution-phase synthesis can be advantageous for producing protected peptide fragments for fragment condensation strategies, particularly for the synthesis of larger peptides and proteins. peptide.comnih.gov Boc-Asp(OBzl)-OH, with its benzyl ester protecting the beta-carboxyl group, is commonly used in solution phase synthesis, where the benzyl ester can be removed by hydrogenolysis in addition to strong acids. peptide.com Solution-phase methods allow for greater control over reaction conditions and easier purification of intermediates in some cases. rsc.org
Synthesis of Bioactive Peptides and Peptide Mimetics
This compound derivatives are crucial building blocks in the synthesis of bioactive peptides and peptide mimetics. chemimpex.comnih.gov Bioactive peptides are increasingly explored for their therapeutic potential due to their high selectivity and low toxicity. Boc-protected aspartic acid, often with a protected side chain, is incorporated into peptide sequences to create peptides with specific biological activities, such as those targeting particular biological pathways. chemimpex.com Peptide mimetics, designed to mimic the biological function of peptides while often offering improved properties like metabolic stability, can also utilize this compound derivatives in their synthesis. chemimpex.comnih.govnih.gov The ability to precisely control the incorporation of aspartic acid residues with appropriate protecting groups is essential for the successful synthesis of these complex molecules. chemimpex.comnih.gov
Development of Therapeutic Proteins and Peptide-Based Drugs
The synthesis of therapeutic proteins and peptide-based drugs often relies on efficient and controlled peptide synthesis strategies, where this compound plays a role. nih.govchemimpex.com Peptide-based drugs, ranging from small peptides to larger protein fragments, are being developed for various diseases. nih.gov Boc chemistry, including the use of this compound and its protected forms, is employed in the synthesis of these therapeutic agents, either through SPPS to assemble the entire sequence or through the synthesis of protected fragments for subsequent ligation. chemimpex.comnih.gov The incorporation of aspartic acid residues can influence the properties of therapeutic peptides, such as their binding affinity, solubility, and stability. peptide.com
Bioconjugation and Chemical Ligation Strategies Involving this compound
This compound and its derivatives can be involved in bioconjugation and chemical ligation strategies, which are techniques used to covalently link peptides or proteins to other molecules. nih.govresearchgate.netrsc.org While native chemical ligation (NCL) typically involves the reaction between a peptide C-terminal thioester and an N-terminal cysteine residue, modified aspartic acid residues can play a role in alternative ligation approaches or in the preparation of components for bioconjugation. nih.govrsc.orgnih.gov For example, Boc-Asp-OtBu has been used as a starting material in the synthesis of modified amino acids containing thioester groups for site-specific protein modification. nih.gov Although the direct involvement of this compound in forming the ligation bond itself might be less common than other strategies, its derivatives can serve as precursors for incorporating reactive handles or modified residues into peptides destined for bioconjugation or chemical ligation. researchgate.netnih.gov
Advanced Research Topics and Methodological Considerations
Mechanistic Studies on Reactions Involving Boc-Asp-OH
The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis for temporarily blocking the α-amino group of amino acids like aspartic acid (Asp). wikipedia.orgpeptide.com The reactions involving this compound, particularly in the context of peptide bond formation, are complex and have been the subject of detailed mechanistic investigations. Understanding these mechanisms is crucial for optimizing reaction conditions, minimizing side reactions, and ensuring the synthesis of high-purity peptides.
The primary reaction involving this compound in peptide synthesis is the coupling of its free carboxyl group with the amino group of another amino acid or peptide. This process requires the activation of the carboxylic acid. mdpi.com
A common method for this activation involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.orgresearchgate.net The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic amino group of the incoming amino acid, leading to the formation of the peptide bond. wikipedia.org
However, a significant side reaction that can occur during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. mdpi.com This occurs when the nitrogen atom of the peptide bond following the Asp residue attacks the carbonyl carbon of the Asp side chain. This cyclization can lead to the formation of both α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. mdpi.com Kinetic studies have shown that the rate of this isomerization is pH-dependent, with the reaction being favored when the aspartic acid side chain is in its neutral carboxylic acid form and the adjacent peptide bond nitrogen is deprotonated. researchgate.net The reaction mechanism involves a cyclic tetrahedral intermediate. researchgate.net
The choice of protecting group for the side chain of aspartic acid can influence the propensity for aspartimide formation. For instance, benzyl (B1604629) (Bzl) esters are known to be susceptible to hydrolysis under basic conditions, which can increase the risk of cyclization.
The deprotection of the Boc group itself is another critical step. It is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA). wikipedia.orgpeptide.com This process generates a tert-butyl cation, which can potentially react with nucleophilic residues in the peptide chain, such as tryptophan or methionine, leading to undesired byproducts. peptide.com
Computational chemistry has become an invaluable tool for elucidating the complex reaction mechanisms involved in peptide synthesis. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model the energy profiles of reaction pathways, identify transition states, and predict the stability of intermediates. researchgate.net
In the context of this compound reactions, computational methods can be applied to:
Investigate the mechanism of coupling reactions: By modeling the interaction of this compound with coupling reagents and other amino acids, researchers can gain insights into the structure of the transition states and the factors that influence the reaction rate and stereoselectivity.
Study the formation of aspartimide: Computational models can help to understand the energetics of the cyclization reaction and the factors that favor the formation of the aspartimide intermediate. This can aid in the design of new protecting groups or reaction conditions that minimize this side reaction.
Analyze the deprotection process: The mechanism of Boc group cleavage by acids can be studied to understand the formation of cationic intermediates and their subsequent reactions.
While specific computational studies focusing solely on this compound are not extensively detailed in the provided results, the general application of these methods to peptide chemistry is well-established. researchgate.net These theoretical studies complement experimental findings and provide a deeper, molecular-level understanding of the reaction mechanisms.
Investigation of Reaction Pathways and Intermediates
Analytical Method Development for this compound and its Peptide Conjugates
The purity and structural integrity of this compound and the peptides derived from it are paramount for their use in research and pharmaceutical applications. A suite of analytical techniques is employed to ensure the quality of these compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its peptide conjugates. nih.govrsc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov
Purity Assessment: Analytical RP-HPLC is used to determine the purity of both the initial this compound starting material and the final synthesized peptides. sigmaaldrich.comavantorsciences.com A typical method involves a C18 column and a gradient elution system with two mobile phases, often water and acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govrsc.org The sample is injected onto the column, and the components are separated based on their hydrophobicity. The detector, usually a UV detector set at a wavelength around 214-220 nm where the peptide bond absorbs, records the elution profile. rsc.org The purity is calculated by integrating the peak area of the main compound and comparing it to the total area of all peaks. nih.gov Purity levels of ≥95% or higher are often required for subsequent applications. avantorsciences.com
Purification: Preparative RP-HPLC is used to purify the crude peptide products. rsc.org The principle is the same as analytical HPLC, but it is performed on a larger scale with wider columns and higher flow rates to handle larger sample loads. nih.gov Fractions are collected as the components elute from the column, and those containing the pure peptide are pooled and lyophilized. rsc.org
Table 1: Example HPLC Conditions for Peptide Analysis
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18, e.g., 4.6 mm internal diameter nih.gov | C18, e.g., 21.2 mm internal diameter nih.gov |
| Mobile Phase A | Water with 0.1% TFA nih.gov | Water with 0.1% TFA rsc.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA nih.gov | Acetonitrile with 0.1% TFA rsc.org |
| Flow Rate | ~1 mL/min nih.gov | 12-15 mL/min nih.gov |
| Gradient | e.g., 5-55% B over 50 min nih.gov | e.g., 5-55% B over 50 min nih.gov |
| Detection | UV at 214 nm or 220 nm rsc.org | UV detection rsc.org |
Mass spectrometry is an indispensable tool for confirming the identity of this compound and its peptide conjugates by providing precise molecular weight information. nih.govrsc.org Electrospray ionization (ESI) is a commonly used ionization technique for peptides, as it is a soft ionization method that keeps the molecule intact. d-nb.info The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, from which the molecular weight can be determined. massbank.eu This is crucial for verifying that the correct amino acids have been incorporated and that no unintended modifications have occurred during synthesis. d-nb.info
For example, the molecular weight of Boc-Asp(OBzl)-OH is 323.34 g/mol . nih.gov Mass spectrometry can confirm the presence of a compound with this molecular weight. massbank.eu In peptide analysis, MS is often coupled with HPLC (LC-MS), allowing for the separation of a mixture and the subsequent mass analysis of each component. rsc.orgrsc.org This is a powerful combination for identifying the main product and any impurities or side products in a crude reaction mixture. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of molecules. capes.gov.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used for the structural elucidation of this compound and its peptide conjugates. nih.govresearchgate.net
¹H NMR: Proton NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound derivatives, characteristic signals can be observed for the protons of the Boc group (typically around 1.2–1.4 ppm) and any other protecting groups, such as the benzyl group (around 5.1–5.3 ppm and 7.3-7.4 ppm).
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbonyl carbons are particularly sensitive to their chemical environment and can be used to study intermolecular interactions. mdpi.com
2D NMR: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to establish connectivity between protons and to determine the three-dimensional structure of peptides in solution. researchgate.net These experiments are crucial for confirming the amino acid sequence and determining the peptide's conformation. researchgate.net
NMR is a powerful tool for confirming the successful synthesis and purification of the desired peptide and for ensuring its correct stereochemistry and folding. capes.gov.brresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-(tert-Butoxycarbonyl)-L-aspartic acid | This compound |
| N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester | Boc-Asp(OBzl)-OH |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole | HOBt |
| Trifluoroacetic acid | TFA |
| Benzyl | Bzl |
| tert-Butoxycarbonyl | Boc |
| Aspartic acid | Asp |
| Tryptophan | Trp |
| Methionine | Met |
| Electrospray ionization | ESI |
| Correlation Spectroscopy | COSY |
| Total Correlation Spectroscopy | TOCSY |
Development of Spectrophotometric Methods
The development of analytical methods is crucial for monitoring the progress of reactions and assessing the purity of products involving this compound. Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a straightforward and accessible means for analysis. While the tert-butoxycarbonyl (Boc) group itself does not possess a strong chromophore that absorbs in the near-UV range, its presence is foundational to the synthesis of larger peptides which can be monitored.
In the context of peptide synthesis, spectrophotometry is more commonly associated with the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. tu-darmstadt.de The Fmoc group exhibits a significant UV absorbance, which allows for real-time, non-destructive monitoring of both the deprotection and coupling steps. tu-darmstadt.de The cleavage of the Fmoc group releases a derivative that can be quantified to determine the efficiency of the deprotection step.
For Boc-based syntheses, direct spectrophotometric monitoring is less common due to the lack of a distinct chromophore on the protecting group. tu-darmstadt.deorganic-chemistry.org However, analysis of the final peptide product containing this compound is routinely performed using UV detection coupled with chromatography. The peptide bonds within the synthesized molecule absorb UV light at low wavelengths, typically between 210-230 nm. bachem.comscielo.org.mx This absorbance is proportional to the concentration of the peptide, allowing for quantification.
Advanced spectrophotometric techniques, such as derivative spectrophotometry, can enhance the resolution of overlapping spectral bands, potentially allowing for the quantification of a target compound in the presence of impurities. researchgate.net For instance, a method could calculate the area under the curve (AUC) of a derivative spectrum within a specific wavelength range to improve specificity and accuracy. researchgate.net Although not specifically documented for this compound, the principles underlying such methods are broadly applicable for developing quantitative analytical procedures for new compounds. researchgate.net
Method Validation (Selectivity, Precision, Accuracy, Linearity, Robustness)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comresearchgate.net It is a critical requirement for quality control in pharmaceutical development and is mandated by regulatory bodies. elementlabsolutions.comeuropa.eu For any analytical method developed for this compound or its derivative peptides, such as an HPLC-UV method, the following parameters must be thoroughly evaluated.
Selectivity/Specificity : This is the ability of the method to measure the analyte accurately and specifically in the presence of other components, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu For a chromatographic method, specificity is demonstrated by showing that the peak for the analyte is well-resolved from other peaks. europa.eu
Precision : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. researchgate.netelementlabsolutions.com It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering different days, analysts, or equipment), and reproducibility (between different laboratories). The results are usually expressed as the relative standard deviation (RSD).
Accuracy : This refers to the closeness of the test results obtained by the method to the true value. researchgate.netelementlabsolutions.com Accuracy is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the true value, or by the recovery of a known amount of analyte spiked into a blank matrix.
Linearity : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com A linear relationship is typically evaluated across the range of the analytical procedure and is characterized by the correlation coefficient (r) or coefficient of determination (R²) of the regression line. researchgate.net
Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com For an HPLC method, these parameters might include pH of the mobile phase, mobile phase composition, column temperature, and flow rate. This provides an indication of the method's reliability during normal usage.
The following table summarizes the key validation parameters for a hypothetical analytical method.
| Parameter | Description | Common Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | Peak purity analysis, resolution between adjacent peaks > 1.5. |
| Precision | Degree of scatter between a series of measurements. | RSD ≤ 2% for repeatability and intermediate precision. |
| Accuracy | Closeness of the measured value to the true value. | Recovery typically between 98.0% and 102.0%. |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | System suitability parameters remain within limits; RSD of results is low. |
This table presents typical acceptance criteria which may vary depending on the specific application and regulatory requirements.
Purification Strategies for this compound Containing Products
Following solid-phase peptide synthesis (SPPS) using this compound, the crude product is a mixture containing the desired peptide along with various impurities. These impurities can include truncated or deletion sequences, products with remaining side-chain protecting groups, and by-products from the cleavage process. bachem.com Therefore, robust purification strategies are essential to isolate the target peptide with high purity.
Reversed-Phase Chromatography Techniques
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for the purification of synthetic peptides. bachem.comnih.gov In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.
Stationary Phases : The most common stationary phases are silica (B1680970) particles chemically modified with alkyl chains, such as C18 (octadecyl) or C8 (octyl). nih.gov C18 columns are widely used for most peptides, while C4 columns are often preferred for larger or more hydrophobic peptides.
Mobile Phases : The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile. nih.gov An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both solvents. bachem.com TFA sharpens peaks and improves separation by forming ion pairs with charged residues on the peptide and masking the interactions with free silanol (B1196071) groups on the stationary phase.
Elution : Purification is achieved using a gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased over time. nih.gov This causes compounds to elute from the column in order of increasing hydrophobicity. The Boc group on the aspartic acid side chain, along with other hydrophobic residues, will increase the peptide's retention time. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized. bachem.com
Solid-Phase Extraction (SPE) for Peptide Purification
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample preparation and purification. It is often employed for the initial cleanup of crude peptides before a final, high-resolution purification by RP-HPLC. nih.gov SPE can be a rapid and economical method for removing a significant portion of synthesis-related impurities. scielo.org.mxnih.gov
The principle of SPE is similar to HPLC, typically using a reversed-phase sorbent (like C18). The process involves four main steps:
Conditioning : The sorbent is washed with an organic solvent followed by an aqueous solution to prepare it for sample binding.
Loading : The crude peptide solution is passed through the cartridge, where the peptide and other hydrophobic impurities bind to the sorbent.
Washing : The cartridge is washed with a weak aqueous solvent to remove salts and very polar impurities.
Elution : The desired peptide is eluted from the sorbent using a stronger solvent, often a mixture of water and acetonitrile. nih.gov
By using a stepwise or gradient elution, it is possible to achieve a significant degree of purification, separating the target peptide from more or less hydrophobic impurities. nih.gov This can reduce the burden on the subsequent preparative HPLC step, allowing for higher loading and better resolution.
Green Chemistry Approaches in this compound Synthesis and Application
Modern chemical synthesis places increasing emphasis on sustainability and the principles of green chemistry. In peptide synthesis, major drawbacks from an environmental perspective are the heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and the use of atom-intensive protecting groups. rsc.orgchemrxiv.org
The solid-phase peptide synthesis (SPPS) process, whether using the Boc or Fmoc strategy, generates substantial solvent waste due to the numerous washing steps required to remove excess reagents and by-products. rsc.orgtandfonline.com Research efforts are focused on minimizing this environmental impact. Strategies include reducing the number of washing steps, using more environmentally benign solvents, or developing syntheses that can be performed in water. tu-darmstadt.detandfonline.com
Sustainable Protecting Group Strategies
The choice of protecting group strategy is central to the sustainability of peptide synthesis. The two dominant strategies, Boc/Bzl and Fmoc/tBu, each have environmental trade-offs. iris-biotech.de
Boc/Bzl Strategy : This approach, which utilizes Boc-Asp(OBzl)-OH, requires strongly acidic and hazardous reagents like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage step. iris-biotech.dechempep.com While the repeated deprotection steps use trifluoroacetic acid (TFA), which is less harsh than HF, the final cleavage step poses significant environmental and safety challenges. chempep.com
Fmoc/tBu Strategy : This is often considered a greener alternative because it avoids the use of HF. The temporary Nα-Fmoc group is removed under basic conditions, typically with piperidine, which is toxic and requires extensive washing for its removal. tandfonline.comiris-biotech.de The final cleavage and side-chain deprotection are performed with TFA, similar to the Boc deprotection step. iris-biotech.de
The development of more sustainable protecting groups is an active area of research. One innovative approach is the creation of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. tu-darmstadt.denih.gov This group is a sulfonated version of Fmoc, rendering it and the attached amino acids water-soluble. This enables peptide synthesis to be conducted in an aqueous medium, drastically reducing the need for toxic organic solvents like DMF. tu-darmstadt.de Such strategies, which focus on eliminating hazardous substances and reducing waste at the source, represent the future of sustainable peptide chemistry. rsc.orgchemrxiv.org
Aqueous Solid-Phase Peptide Synthesis (ASPPS)
Aqueous Solid-Phase Peptide Synthesis (ASPPS) represents a significant advancement in green chemistry, aiming to replace traditional, environmentally harmful organic solvents like dimethylformamide (DMF) with water. rsc.orgrsc.org This shift poses considerable chemical challenges, primarily because the peptide bond formation involves condensation reactions where water is a byproduct, and key reagents can be susceptible to hydrolysis. tu-darmstadt.de The use of this compound and its derivatives in this context requires specific strategies to ensure efficient and reliable peptide assembly.
Research has shown that for ASPPS to be effective, certain amino acid side chains require protection to prevent unwanted reactions in the aqueous environment. rsc.org Aspartic acid is explicitly identified as one of the amino acids that necessitates side-chain protection during aqueous synthesis. rsc.orgsci-hub.se Therefore, while this compound is the fundamental starting material, a derivative with a protected β-carboxyl group is the actual building block used in the synthesis cycle.
Two primary strategies have emerged to incorporate protected aspartic acid into ASPPS:
Development of Water-Soluble Protecting Groups: One approach involves replacing the traditional α-amino protecting groups (Boc or Fmoc) with highly water-soluble alternatives. The 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group is a prominent example, designed to enhance the solubility of the building block in water. sci-hub.seiris-biotech.de In this strategy, a derivative such as Smoc-Asp(OtBu)-OH would be used, combining the water-soluble Nα-Smoc group with a standard acid-labile tert-butyl (OtBu) group for the side-chain protection. tu-darmstadt.de
Use of Water-Dispersible Nanoparticles: An alternative method retains the conventional Boc protecting group. In this technique, Boc-protected amino acids, including side-chain protected derivatives like Boc-Asp(OtBu)-OH, are formulated into water-dispersible nanoparticles. rsc.org These nanoparticles, with sizes ranging from 500 to 750 nm for Boc-amino acids, allow the synthesis to proceed in an aqueous medium using standard building blocks. rsc.org The coupling can be facilitated by water-soluble carbodiimides (WSCD) and additives. rsc.org
The following table compares the protecting group strategies for aspartic acid in conventional SPPS versus ASPPS, illustrating the central role of side-chain protected derivatives.
| Synthesis Method | Nα-Protecting Group | Side-Chain Protecting Group (Asp) | Example Building Block |
| Boc-SPPS | Boc | Benzyl (Bzl) or Cyclohexyl (OcHx) | Boc-Asp(OBzl)-OH tu-darmstadt.de |
| Fmoc-SPPS | Fmoc | tert-Butyl (OtBu) | Fmoc-Asp(OtBu)-OH tu-darmstadt.de |
| ASPPS (Smoc) | Smoc | tert-Butyl (OtBu) | Smoc-Asp(OtBu)-OH tu-darmstadt.de |
| ASPPS (Nanoparticle) | Boc | tert-Butyl (OtBu) | Boc-Asp(OtBu)-OH rsc.org |
These methodologies underscore that while conventional organic solvents are eliminated, the fundamental principles of orthogonal protection remain. Derivatives of this compound are crucial, with side-chain protection being essential to prevent side reactions and ensure the integrity of the growing peptide chain in an aqueous environment.
Emerging Applications in Material Science and Supramolecular Chemistry
The unique chemical structure of this compound and its derivatives makes them valuable building blocks for the bottom-up fabrication of functional materials and complex supramolecular architectures. The ability to control peptide sequences with atomic precision, combined with the self-assembly properties imparted by the aspartic acid residue, opens avenues for creating novel materials.
Peptide-Based Amphiphiles and Surfactants: Researchers have synthesized novel L-Aspartic acid-based amphiphiles starting from Boc-Asp(OBzl)-OH, a side-chain protected derivative of this compound. uctm.edu In this work, the N-terminus was acylated and the free α-carboxyl group was amidated with hexylamine. uctm.edu After deprotection, these pseudo double-chained molecules function as surfactants and building blocks for supramolecular structures. Investigation of their self-assembly in aqueous solutions revealed the formation of distinct, organized architectures, including nanometer-thick slides and well-defined rods with micrometer dimensions. uctm.edu
Self-Assembling Hydrogels: Peptides containing aspartic acid are instrumental in forming hydrogels, which are highly hydrated, three-dimensional polymer networks with applications in biomedicine and tissue engineering. The synthesis of these peptides often employs solid-phase methods using protected precursors like Fmoc-Asp(OtBu)-OH. osti.gov The self-assembly process is driven by non-covalent interactions, such as hydrogen bonding and electrostatic interactions involving the aspartic acid side chain. osti.gov The resulting hydrogel properties can be tuned by external stimuli; for instance, the addition of the surfactant sodium dodecyl sulfate (B86663) (SDS) has been shown to induce and stabilize the gel state in certain peptide sequences containing aspartic acid. osti.gov
Cyclic Peptide Nanotubes: Boc-SPPS is a foundational technique for creating linear peptide precursors that can be cyclized to form cyclic peptides. acs.org These cyclic structures are of great interest in supramolecular chemistry due to their propensity to self-assemble into highly ordered nanotubes. Cyclic peptides containing alternating D- and L-amino acids, including aspartic acid, can stack in an antiparallel fashion through extensive intermolecular hydrogen bonding to form hollow, tube-like structures. acs.org The charged side chains, such as the carboxylate of aspartic acid, can form ionic interaction networks with positively charged residues like lysine (B10760008) on adjacent nanotubes, guiding the hierarchical assembly into larger, more complex materials. acs.org
Thermally Synthesized Polypeptides: In a solvent-free approach to material preparation, N-Boc-dipeptides and -tripeptides where the C-terminal residue is aspartic acid (e.g., Boc-Gly-Asp-OH) have been used for thermal polymerization. researchgate.net Upon heating, these precursors undergo dehydration to form sequential polypeptides with molecular weights reaching up to 7,800 Da. researchgate.net This method provides a direct route to polypeptide materials from this compound containing precursors without the need for extensive solvents or lengthy reaction times typical of other polymerization techniques. researchgate.net
The following table summarizes key research findings on the use of this compound derivatives in creating self-assembled materials.
| This compound Derivative Used | Resulting Supramolecular Structure | Key Characteristics |
| Boc-Asp(OBzl)-OH | Amphiphilic Surfactants | Self-assemble into nanometer-thick slides and micrometer-sized rods. uctm.edu |
| Fmoc-Asp(OtBu)-OH * | Hydrogels | Forms 3D polymer networks; assembly can be induced by surfactants like SDS. osti.gov |
| Boc-SPPS Precursors | Cyclic Peptide Nanotubes | Linear peptides are cyclized and then self-assemble into ordered tubular structures. acs.org |
| Boc-Gly-Asp-OH | Sequential Polypeptides | Formed via a solvent-free thermal condensation method. researchgate.net |
*Note: Fmoc-Asp(OtBu)-OH is used as the building block in Fmoc-SPPS to create the peptide that subsequently self-assembles.
The precise placement of aspartic acid residues within a peptide backbone, enabled by Boc-protection chemistry, is a powerful tool for programming the self-assembly of molecules into sophisticated and functional supramolecular materials.
Future Directions and Interdisciplinary Research with Boc Asp Oh
Integration with Click Chemistry and Bioconjugation for Novel Biomolecules
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of complex biomolecules. nih.govacs.orgpcbiochemres.com Boc-Asp-OH is emerging as a valuable scaffold for introducing click-reactive handles into peptides and other structures, enabling efficient and specific bioconjugation.
Researchers have successfully synthesized derivatives of this compound bearing either azide (B81097) or alkyne functionalities. For instance, homo-β³-peptides containing azido (B1232118) or alkynyl side chains have been constructed from Boc-Asp(OMe)-OH. psu.edu These "clickable" peptide oligomers were subsequently conjugated with monosaccharides via CuAAC, creating novel glycoclusters. psu.edu This strategy highlights how this compound can serve as a starting point for building multivalent systems to study carbohydrate-protein interactions.
In another study, N-Boc-L-aspartic acid was converted into various alkyne derivatives. lookchem.com These were then used in copper-catalyzed click reactions to generate a library of amino acid-based triazoles, demonstrating the utility of this compound in creating diverse molecular libraries for screening purposes. lookchem.com
The use of orthogonal protecting groups, such as in Boc-Asp(OAll)-OH, further enhances its application in bioconjugation. The allyl (All) group can be removed under conditions that leave the Boc group intact, allowing for selective functionalization of the side chain before final deprotection. smolecule.comiris-biotech.de This strategy enables the attachment of moieties like fluorescent dyes or nanoparticles to specific sites within a peptide sequence. smolecule.com
Table 1: Examples of Clickable this compound Derivatives and Their Applications
| Derivative | Click Handle | Protection Strategy | Application | Reference(s) |
|---|---|---|---|---|
| Boc-Asp(OMe)-OH derived building block | Azide or Alkyne | Boc (N-terminus), Methyl ester (side-chain precursor) | Synthesis of glycoclusters via CuAAC | psu.edu |
| N-Boc-L-aspartic acid derivative | Alkyne | Boc (N-terminus) | Generation of amino acid-based triazole libraries | lookchem.com |
Exploration of this compound in Asymmetric Catalysis and Organocatalysis
The chiral nature of this compound makes it an attractive building block for the development of novel catalysts for asymmetric synthesis. While simple derivatives like Boc-Asp(OH)-OMe have shown low catalytic activity on their own, incorporating the Boc-Asp motif into larger structures has proven highly effective. iris-biotech.de
Peptide-based organocatalysts containing a Boc-Asp-Pro motif have been successfully employed for the regioselective epoxidation of polyenes. acs.org These catalysts leverage the defined secondary structure of the peptide to create a chiral environment that directs the stereochemical outcome of the reaction. For example, peptides like Boc-Asp-Pro-Asn(Trt)-D-Phe-Asn-Pro-Asn(Trt)-OMe have demonstrated high regioselectivity in the epoxidation of farnesol. pnas.org
The discovery of such catalysts has been accelerated by high-throughput screening methods. One innovative approach used a "one-bead-one-catalyst" (OBOC) library, where peptide catalysts were synthesized on polystyrene beads starting from Boc-Asp(OFm)-OH. google.com This allowed for the rapid identification of highly active and selective catalysts, such as Boc-Asp-Pro-D-Val-Tyr(OtBu), for oxidation reactions. google.com
Furthermore, Boc-Asp(OBzl)-OH has been used in the synthesis of chiral diphosphine ligands. chemscene.com These ligands are crucial components of metal-based catalysts used in a wide range of asymmetric transformations, highlighting the role of this compound in creating sophisticated catalytic systems that bridge organocatalysis and metal catalysis.
Development of Next-Generation Protecting Groups Building upon Boc Chemistry Principles
While the Boc group is a cornerstone of peptide synthesis, its application with aspartic acid is complicated by the formation of aspartimide, an undesirable side product. researchgate.net This challenge has spurred the development of new protecting groups for the aspartate side chain, building upon the fundamental principles of Boc chemistry.
Research has shown that sterically bulky protecting groups on the β-carboxyl group can significantly minimize base-catalyzed aspartimide formation. lookchem.com This has led to the design of novel trialkylcarbinol-based esters that offer superior protection compared to the standard tert-butyl (tBu) or cyclohexyl (OcHx) esters, especially at elevated temperatures. lookchem.comresearchgate.net
Table 2: Comparison of Side-Chain Protecting Groups for this compound in Minimizing Aspartimide Formation
| Protecting Group | Structure | Effectiveness in Minimizing Aspartimide | Reference(s) |
|---|---|---|---|
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, but susceptible to aspartimide formation | researchgate.net |
| Cyclohexyl (OcHx) | -C₆H₁₁ | Offers some improvement over OtBu | lookchem.com |
| 3-Ethyl-3-pentyl (Epe) | -C(CH₂CH₃)₃ | Highly effective, significant reduction in side products | researchgate.net |
Beyond preventing side reactions, research is also focused on creating protecting groups with novel properties. For example, the N,N-dimethylaminoxy carbonyl (Dmaoc) group has been developed as a more polar alternative to the Boc group. iris-biotech.de This increased polarity can improve the solubility of protected peptides, addressing a common challenge in peptide synthesis. iris-biotech.de The development of such groups, which retain the acid-labile nature of Boc chemistry while introducing new functionalities, represents a significant evolution of protecting group strategy. iris-biotech.demedsci.org
Applications in Drug Discovery and Development Beyond Peptide Therapeutics
Although the primary application of this compound is in peptide synthesis, its utility as a chiral building block is being recognized in the synthesis of non-peptidic small molecules with significant pharmacological potential. fengchengroup.commedchemexpress.com
One notable example is the use of N-Boc-Asp(OH)-OMe as a key intermediate in the synthesis of 5-cis-alkylprolines. lookchem.com These proline analogues are important structural motifs found in a variety of natural products and other bioactive compounds, and their synthesis opens avenues for developing new pharmaceutical agents. lookchem.com
Another strategic use of this compound derivatives is in the creation of bioisosteres—molecules or groups with similar physical or chemical properties that produce broadly similar biological effects. The synthesis of Boc-amino tetrazoles from N-Boc amino acids, including aspartic acid derivatives, serves as an example. organic-chemistry.org Tetrazoles are often used as bioisosteres for carboxylic acids in drug design to improve metabolic stability or receptor binding.
Furthermore, Boc-Asp(OBn)-OH has been employed as the starting material for an efficient synthesis of 2,3-diaminopropionic acid (DAP) containing orthogonal protecting groups. acs.orgnih.gov This versatile building block can be incorporated into various molecular scaffolds to create probes for studying protein function or to serve as a precursor for novel heterocyclic compounds with potential therapeutic activity. acs.orgnih.govnih.gov
Biotechnological Applications and Enzymatic Synthesis of this compound Derivatives
The intersection of Boc chemistry and biotechnology is a rapidly growing field, with enzymes being used to perform specific modifications on Boc-protected substrates and this compound itself being used in biotechnological processes. fengchengroup.com
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. For example, proteases have been used to catalyze the condensation of N-protected aspartic acid (where Boc is a possible protecting group) with phenylalanine derivatives to produce precursors for the artificial sweetener aspartame. google.com This demonstrates the potential for enzymes to work with Boc-protected amino acids in industrial applications.
More complex transformations are also possible. Biocatalytic cascades, which involve multiple enzymes working in a one-pot reaction, have been designed to act on substrates containing Boc-protected amines. rsc.org In one study, a cascade involving a transaldolase and an engineered decarboxylase was used to synthesize a variety of chiral 1,2-amino alcohols, and the system showed activity on a substrate featuring a Boc-protected amine. rsc.org This highlights the compatibility of the Boc group with multi-enzyme systems.
Additionally, research into "deprotectase" biocatalysts is underway. Scientists are developing enzymatic cascades capable of selectively removing protecting groups. For instance, an esterase from Bacillus species can hydrolyze the tert-butyl ester of a side chain, a reaction directly relevant to derivatives like Boc-Asp(OtBu)-OH. Such enzymatic deprotection methods offer a milder and more environmentally friendly alternative to the harsh acidic conditions typically used to cleave Boc-related groups.
Q & A
Q. What are the standard protocols for synthesizing Boc-Asp-OH, and how can researchers ensure reproducibility?
- Methodology : Follow stepwise synthesis protocols involving Boc-Asp(OH)₂ as a precursor, reacting with bromoacetyl derivatives under K₂CO₃ catalysis in DMF at controlled temperatures (0°C to RT for 18 hours) . Ensure reproducibility by documenting reagent purity, solvent ratios, and reaction monitoring (e.g., TLC or HPLC). Detailed experimental procedures must align with journal standards, including characterization data (NMR, MS) for intermediates and final products .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm stereochemistry and functional group protection, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight validation . Cross-reference spectral data with literature to identify deviations, such as incomplete Boc-deprotection or racemization .
Q. What solvent systems and reaction conditions minimize side reactions during this compound synthesis?
- Methodology : Polar aprotic solvents (DMF, DMSO) are preferred for solubility and reactivity. Avoid protic solvents that may hydrolyze the Boc group. Optimize pH (using K₂CO₃) to stabilize the aspartic acid carboxyl groups while preventing nucleophilic side reactions .
Q. How should researchers handle this compound’s hygroscopicity and storage stability?
- Methodology : Store the compound in anhydrous conditions (desiccated, under nitrogen) at –20°C. Pre-dry solvents and reagents to minimize hydrolysis. Validate stability via periodic HPLC analysis and compare retention times with freshly synthesized batches .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis yields when scaling reactions for multi-gram production?
- Methodology : Use Design of Experiments (DoE) to evaluate variables like temperature gradients, catalyst loading, and mixing efficiency. For example, increasing reaction scale may require adjusted heating rates or solvent volumes to maintain homogeneity. Validate scalability by comparing small- and large-batch NMR/HPLC profiles .
Q. What strategies mitigate racemization risks during this compound coupling reactions in peptide synthesis?
- Methodology : Employ low-temperature conditions (–10°C to 0°C) and racemization-suppressing coupling agents (e.g., HOBt/DIC). Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD). Compare results with unprotected aspartic acid controls to quantify racemization .
Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?
- Methodology : Use density functional theory (DFT) to model transition states and activation energies for Boc-deprotection or coupling reactions. Validate predictions experimentally by synthesizing derivatives with modified protective groups and analyzing reaction kinetics via in-situ IR .
Q. What analytical approaches resolve contradictions in this compound’s spectroscopic data across studies?
- Methodology : Apply multi-technique validation (e.g., 2D NMR, X-ray crystallography) to confirm structural assignments. If discrepancies arise, re-examine solvent effects (e.g., DMSO-d6 vs. CDCl₃) or consider isotopic labeling to trace unexpected peaks .
Q. How do researchers design controlled experiments to assess this compound’s stability under physiological conditions?
Q. What frameworks guide hypothesis-driven research on this compound’s applications in drug conjugate synthesis?
- Methodology : Adopt the PICO framework:
- Population : Aspartic acid-containing drug conjugates
- Intervention : this compound as a linker
- Comparison : Other amino acid linkers (e.g., glutamic acid)
- Outcome : Conjugate stability, bioavailability, and therapeutic efficacy .
Key Considerations for Data Reporting
- Reproducibility : Journals require exhaustive experimental details (e.g., solvent batches, instrument calibration data) in the main text or supplementary materials .
- Contradiction Analysis : Use triangulation (multiple datasets or methods) to address conflicting results, as emphasized in qualitative research standards .
- Ethical Data Presentation : Avoid selective reporting; disclose all characterization attempts, including failed syntheses or ambiguous spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
